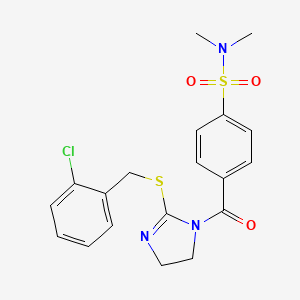
4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity and DNA Interaction
Mixed-ligand copper(II)-sulfonamide complexes, including sulfonamide derivatives, have been explored for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes show a significant propensity for interacting with DNA and exhibit antiproliferative activity in cellular models, such as yeast and human tumor cells, suggesting potential therapeutic applications in cancer treatment (González-Álvarez et al., 2013).
Enzyme Inhibition
Primary sulfonamide groups facilitate the formation of novel classes of carbonic anhydrase inhibitors. These compounds, including sulfonamide-based ring structures, have shown strong inhibition of therapeutically relevant human carbonic anhydrases, indicating their potential in treating conditions such as glaucoma, epilepsy, and mountain sickness (Sapegin et al., 2018).
Neuroprotective and Cerebrovasodilatory Effects
Sulfonamide derivatives, specifically imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides, have been identified as carbonic anhydrase inhibitors with potential anticonvulsant activities. These compounds are capable of selectively increasing cerebral blood flow, which can be beneficial in treating neurological disorders (Barnish et al., 1980).
Polymer Synthesis
Active p-aminobenzenesulfonic acid derivatives have been used in the self-polycondensation process to produce poly(p-benzenesulfonamide). This process highlights the utility of sulfonamide derivatives in materials science, particularly in creating new polymers with specific properties for various industrial applications (Saegusa et al., 1987).
Antimicrobial and Anti-inflammatory Activities
Novel imidazothiazole sulfides and sulfones, including sulfonamide derivatives, have been synthesized and evaluated for their anthelmintic and anti-inflammatory activities. These compounds show promising results, indicating their potential use in treating infections and inflammatory conditions (Shetty et al., 2010).
properties
IUPAC Name |
4-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-22(2)28(25,26)16-9-7-14(8-10-16)18(24)23-12-11-21-19(23)27-13-15-5-3-4-6-17(15)20/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGQMGRKSZRVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

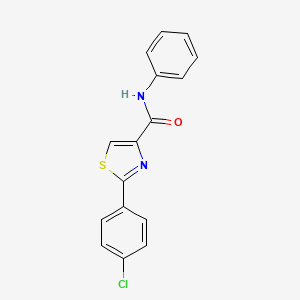
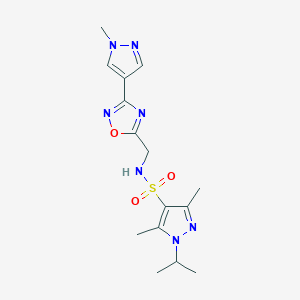
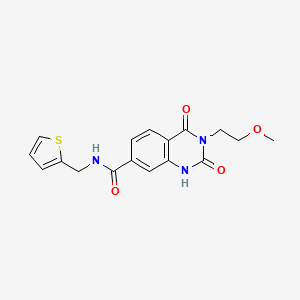
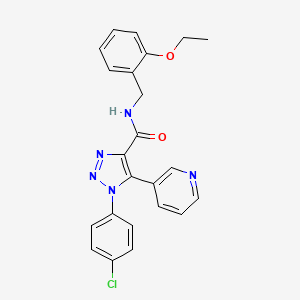
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)







![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)
